Quinacrine methanesulfonate

Description

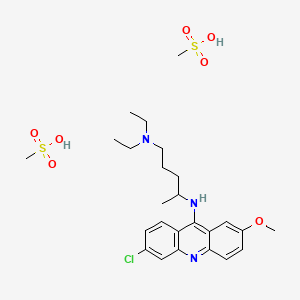

Structure

3D Structure of Parent

Properties

CAS No. |

316-05-2 |

|---|---|

Molecular Formula |

C25H38ClN3O7S2 |

Molecular Weight |

592.2 g/mol |

IUPAC Name |

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;methanesulfonic acid |

InChI |

InChI=1S/C23H30ClN3O.2CH4O3S/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;2*1-5(2,3)4/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H3,(H,2,3,4) |

InChI Key |

BSSDNUXUOKRRHO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CS(=O)(=O)O.CS(=O)(=O)O |

Appearance |

Solid powder |

Other CAS No. |

316-05-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

83-89-6 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mepacrine dimethanesulfonate salt |

Origin of Product |

United States |

Foundational & Exploratory

Quinacrine Methanesulfonate: A Comprehensive Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine, a 9-aminoacridine derivative historically used as an antimalarial and antiprotozoal agent, is experiencing a resurgence in interest due to its potent and pleiotropic anticancer, anti-prion, and anti-inflammatory activities. This technical guide provides an in-depth exploration of the core mechanisms of action of quinacrine methanesulfonate. It consolidates quantitative data on its various molecular targets, details the experimental protocols used to elucidate its multifaceted effects, and visualizes the key signaling pathways it modulates. The complex pharmacology of quinacrine, involving DNA intercalation, enzyme inhibition, and modulation of critical cellular signaling pathways such as NF-κB and p53, underscores its potential for drug repurposing and the development of novel therapeutic strategies.

Core Mechanisms of Action

This compound exerts its biological effects through a variety of mechanisms, reflecting its ability to interact with multiple cellular components. The primary mechanisms are detailed below.

DNA Intercalation and Topoisomerase Inhibition

Quinacrine's planar acridine ring structure allows it to intercalate between the base pairs of DNA. This interaction is a key aspect of its cytotoxic effects. The binding of quinacrine to DNA is a noncooperative event that adheres to the neighbor exclusion principle. This intercalation stabilizes the DNA duplex, as evidenced by a significant increase in its thermal melting temperature.

Furthermore, quinacrine acts as a topoisomerase inhibitor.[1][2] It has been shown to inhibit the catalytic activity of topoisomerase IIα by binding to its ATPase domain, rather than by trapping the DNA-topoisomerase cleavage complex, a mechanism distinct from topoisomerase poisons like etoposide.[3] This inhibition of topoisomerase activity leads to DNA damage and can trigger S-phase cell cycle arrest and apoptosis.[2][4]

Inhibition of Phospholipase A2 (PLA2)

Quinacrine is a well-established inhibitor of phospholipase A2 (PLA2), an enzyme crucial for the production of arachidonic acid and subsequent inflammatory mediators like prostaglandins and leukotrienes.[5] By inhibiting PLA2, quinacrine can suppress inflammatory responses.[5] This mechanism is also thought to contribute to its anticancer effects, as PLA2 activity has been linked to NF-κB activation.[1]

Modulation of the NF-κB Signaling Pathway

Quinacrine is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancer types and promotes cell survival, proliferation, and inflammation.[6] Quinacrine has been shown to inhibit both constitutive and TNF-α-inducible NF-κB activation.[7] This inhibition can sensitize cancer cells to apoptosis induced by other agents like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand).[6]

Activation of the p53 Tumor Suppressor Pathway

A pivotal discovery in the context of its anticancer activity is quinacrine's ability to activate the p53 tumor suppressor protein.[8] In cancer cells with wild-type p53, quinacrine can induce p53 expression and promote its transcriptional activity, leading to the upregulation of pro-apoptotic target genes like Bax and the cell cycle inhibitor p21.[2][8] This activation of p53 appears to be, at least in part, a consequence of NF-κB inhibition, as there is a known cross-talk between these two pathways.[1]

Quantitative Data

The following tables summarize key quantitative data regarding the activity of quinacrine from various studies.

Table 1: IC50 Values of Quinacrine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 7.5 | [4] |

| MDA-MB-231 | Breast Cancer | 8.5 | [4] |

| SGC-7901 | Gastric Cancer | 16.18 | [8] |

| HT29 | Colon Carcinoma | 1.0 | [7] |

| RKO | Colon Carcinoma | 5.0 | [7] |

| H2452 | Mesothelioma | 3.46 | [9] |

| H226 | Mesothelioma | Not specified, but sensitive | [9] |

Table 2: Thermodynamic Parameters of Quinacrine Binding to Calf Thymus DNA

| Parameter | Value | Reference |

| Binding Affinity (K) | One order of magnitude higher than Methylene Blue | |

| Heat Capacity Change (ΔCp) | -146 cal/(mol·K) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of quinacrine.

DNA Intercalation and Topoisomerase Inhibition Assay

Objective: To determine if quinacrine intercalates into DNA and inhibits topoisomerase activity.

Protocol: Topoisomerase I DNA Relaxation Assay

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).

-

Compound Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixtures.

-

Enzyme Addition: Initiate the reaction by adding purified human topoisomerase I.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Relaxed DNA will migrate slower than supercoiled DNA. Inhibition of topoisomerase I will result in a higher proportion of supercoiled DNA.

Phospholipase A2 (PLA2) Inhibition Assay

Objective: To quantify the inhibitory effect of quinacrine on PLA2 activity.

Protocol: Fluorometric PLA2 Assay

-

Substrate Preparation: Prepare a fluorescent phospholipid substrate, such as 1-acyl-2-(12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl)-sn-glycero-3-phosphocholine (NBD-PC), in a suitable assay buffer.

-

Enzyme and Inhibitor Preparation: Prepare a solution of purified PLA2 enzyme and serial dilutions of this compound.

-

Reaction Initiation: In a 96-well plate, mix the PLA2 enzyme with the different concentrations of quinacrine or a vehicle control and pre-incubate for a defined period.

-

Substrate Addition: Initiate the reaction by adding the fluorescent substrate to each well.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the fluorescent fatty acid from the phospholipid results in an increase in fluorescence intensity.

-

Data Analysis: Calculate the rate of reaction for each quinacrine concentration and determine the IC50 value.

NF-κB Reporter Assay

Objective: To measure the effect of quinacrine on NF-κB transcriptional activity.

Protocol: Luciferase-Based Reporter Assay

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or a cancer cell line with known NF-κB activity) and transiently transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of this compound.

-

Stimulation (Optional): To assess the inhibition of induced NF-κB activity, stimulate the cells with an NF-κB activator such as TNF-α.

-

Cell Lysis: After the desired incubation period, lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold change in NF-κB activity relative to the control.

p53 Activation Assay

Objective: To determine if quinacrine activates the p53 pathway.

Protocol: Western Blot Analysis for p53 and its Targets

-

Cell Culture and Treatment: Culture cancer cells with wild-type p53 (e.g., MCF-7) and treat them with different concentrations of this compound for various time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against p53, phospho-p53 (at specific serine residues to indicate activation), p21, and Bax. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

-

Densitometry: Quantify the band intensities to determine the relative changes in protein expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by quinacrine and a typical experimental workflow.

Caption: Quinacrine inhibits the NF-κB signaling pathway.

Caption: Quinacrine activates the p53 tumor suppressor pathway.

Caption: Workflow for an NF-κB luciferase reporter assay.

Conclusion

This compound is a promiscuous pharmacological agent with a complex and multifaceted mechanism of action. Its ability to intercalate into DNA, inhibit key enzymes like topoisomerase and phospholipase A2, and modulate critical signaling pathways such as NF-κB and p53, provides a strong rationale for its repurposing in oncology and other therapeutic areas. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this remarkable molecule. Further research into the synergistic effects of quinacrine with other chemotherapeutic agents and the development of targeted delivery systems may unlock its full clinical utility.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 4. med.uio.no [med.uio.no]

- 5. The phospholipase A2 inhibitor quinacrine prevents increased immunoreactivity to cytoplasmic phospholipase A2 (cPLA2) and hydroxynonenal (HNE) in neurons of the lateral septum following fimbria-fornix transection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Inhibition of phospholipase A2 and prostaglandin synthase activities a" by Ifeoma Felicia Chukwuma, Victor Onukwube Apeh et al. [digital.car.chula.ac.th]

- 8. scispace.com [scispace.com]

- 9. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

The History and Discovery of Quinacrine Methanesulfonate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine, a synthetic acridine derivative, holds a significant place in the history of medicinal chemistry. Initially developed as an antimalarial agent, its therapeutic applications have since expanded to encompass rheumatology, oncology, and infectious diseases. This technical guide provides a comprehensive overview of the history, discovery, and core scientific principles of quinacrine, with a specific focus on its methanesulfonate salt. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its synthesis, mechanism of action, and early clinical evaluation. The guide includes structured data from seminal studies, detailed experimental protocols, and visualizations of its key signaling pathways to facilitate a deeper understanding of this multifaceted compound.

Introduction

Quinacrine, also known as mepacrine or by its trade name Atabrine, emerged as a critical therapeutic agent in the 20th century. Its development was a landmark in the era of synthetic drug discovery, breaking the reliance on naturally sourced quinine for the treatment of malaria.[1] The methanesulfonate salt of quinacrine was one of the formulations developed for clinical use. This document traces the journey of quinacrine from its origins in German industrial laboratories to its widespread use and subsequent investigation for a variety of medical conditions.

History and Discovery

The quest for a synthetic antimalarial was driven by the strategic importance of quinine, the supply of which was vulnerable to disruption. Following World War I, German pharmaceutical companies, notably I.G. Farben, invested heavily in this area of research.[1]

Key Developments:

-

1920s-1930s: In the late 1920s and early 1930s, a team at Bayer, a part of the I.G. Farben conglomerate, synthesized a series of acridine derivatives.[1][2]

-

1932: Quinacrine (mepacrine) was synthesized.[1] The discovery is credited to Hans Andersag and his colleagues at I.G. Farben.[3]

-

World War II: With the Japanese capture of the Dutch East Indies, the world's primary source of quinine, quinacrine became the principal antimalarial for the Allied forces.[4][5] Over three million soldiers were administered the drug, making it one of the most extensively studied synthetic drugs of its time.[6] This widespread use provided a large dataset on its efficacy and safety under field conditions.

-

Post-War Era: The development of chloroquine in 1934, also by Hans Andersag, eventually led to the displacement of quinacrine as the first-line antimalarial due to a better side-effect profile.[1][3] However, research into quinacrine continued, uncovering its therapeutic potential in other diseases, including lupus erythematosus and giardiasis.[6]

Chemical Synthesis and Formulation

Quinacrine is chemically known as N4-(6-chloro-2-methoxyacridin-9-yl)-N1,N1-diethyl-1,4-pentanediamine. The synthesis involves the condensation of 3,9-dichloro-7-methoxyacridine with 1-diethylamino-4-aminopentane.[7]

Experimental Protocol: Synthesis of Quinacrine Hydrochloride

The following protocol is based on the process described in U.S. Patent 2,459,777.[8]

Step 1: Condensation

-

A mixture of 3,9-dichloro-7-methoxyacridine and a slight excess (not exceeding 50%) of 1-diethylamino-4-aminopentane is prepared in the presence of phenol.

-

The reaction mixture is heated to facilitate the condensation reaction, forming the quinacrine base.

Step 2: Isolation of Quinacrine Base

-

After the reaction is complete, the mixture is cooled.

-

An aqueous solution of sodium hydroxide is added to neutralize the reaction mixture.

-

Sufficient water is added to adjust the specific gravity of the aqueous layer to be below 1.062.

-

The mixture is allowed to separate into two layers: an upper aqueous layer containing salts and a lower oily layer of crude quinacrine base.

-

The aqueous layer is removed by decantation or pumping.

Step 3: Washing and Purification

-

The crude quinacrine base is washed with several volumes of water by heating to approximately 80°C with stirring, followed by cooling to allow separation.

-

The wash water is removed, and this process is repeated as necessary.

Step 4: Conversion to Hydrochloride Salt

-

After the final wash, water and a stoichiometric amount of 36% hydrochloric acid are added to the purified quinacrine base.

-

The mixture is heated to about 80°C with agitation for approximately two hours to form the hydrochloride salt in solution.

-

The pH is adjusted to between 3.8 and 4.8.

-

The solution is cooled to induce crystallization of quinacrine hydrochloride, which is then collected by filtration and dried.

Experimental Protocol: Preparation of Quinacrine Methanesulfonate

The methanesulfonate salt is prepared from the free base.[7]

-

The purified quinacrine free base is dissolved in a suitable alcoholic solvent.

-

A stoichiometric amount of methanesulfonic acid is added to the solution.

-

The this compound salt is precipitated from the solution by the addition of diethyl ether.

-

The precipitate is collected by filtration, washed with ether, and dried under vacuum.

Pharmacological Profile

Mechanism of Action

Quinacrine exhibits a complex mechanism of action, interacting with multiple cellular targets, which accounts for its broad spectrum of activity.

-

DNA Intercalation and Topoisomerase Inhibition: Quinacrine intercalates into DNA, interfering with DNA and RNA synthesis.[9] This action is also linked to the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[10][11] This inhibition contributes to its antiparasitic and anticancer effects.

-

Phospholipase A2 (PLA2) Inhibition: Quinacrine is a known inhibitor of phospholipase A2, an enzyme that releases arachidonic acid from cell membranes.[12] Arachidonic acid is a precursor to pro-inflammatory prostaglandins and leukotrienes.

-

NF-κB Pathway Inhibition: By inhibiting PLA2, quinacrine can suppress the activation of the transcription factor NF-κB, which plays a key role in inflammation and cell survival.[13] Quinacrine has been shown to block the binding of the p65 subunit of NF-κB to DNA.[14]

-

p53 Activation: Quinacrine can activate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.[15][16] This activation appears to be independent of DNA damage and may involve the stabilization of p53 by preventing its ubiquitination.[16]

Pharmacokinetics

-

Absorption and Distribution: Quinacrine is rapidly absorbed after oral administration. It is widely distributed in the body and concentrates in tissues, particularly the liver, spleen, and lungs.[1]

-

Metabolism and Excretion: Quinacrine is metabolized in the liver, and its metabolites are excreted in the urine. One of its urinary metabolites is 6-chloro-9-amino-2-hydroxyacridine.[17]

Early Clinical Efficacy and Toxicity

The extensive use of quinacrine during WWII provided a wealth of clinical data on its efficacy as an antimalarial and its associated toxicities.

Efficacy Data

The standard therapeutic course for acute malaria attacks in the U.S. Army was 2.8 grams of quinacrine administered over 7 days.[18]

| Efficacy Parameter | Result | Citation |

| Fever Cessation (Vivax Malaria) | ~90% of cases within 22 hours; remainder within 48-72 hours | [19] |

| Parasite Clearance (Vivax Malaria) | ~80% of patients with negative blood smears within 48 hours; almost 100% at 96 hours | [19] |

| Relapse Interval (Vivax Malaria) | Average of 53 days, compared to 24 days with quinine | [18][19] |

| Suppressive Efficacy | 0.1 g daily was completely effective in suppressing both P. vivax and P. falciparum infections | [18] |

| Cerebral Malaria Mortality | 21% in a series of 19 patients treated with quinacrine, compared to 37% in 146 patients treated with quinine | [19] |

Toxicity and Adverse Events

While generally effective, quinacrine was associated with a number of adverse effects.

| Toxicity Profile | Incidence/Description | Citation |

| Common Adverse Effects | Yellow discoloration of the skin, gastrointestinal upset (nausea, vomiting, diarrhea), headache. | [4][6] |

| Neuropsychiatric Effects | Rare (less than 1 per 1,000), including headache, mental depression, delirium, and psychoses. | [19][20] |

| Serious Adverse Effects (Rare) | Aplastic anemia and hepatitis, reported in approximately 1 in 500,000 soldiers during WWII. These were associated with higher doses than the standard 100 mg/day. | [6] |

Signaling Pathway and Workflow Diagrams

Quinacrine's Inhibition of the NF-κB Pathway

Caption: Quinacrine inhibits NF-κB signaling via PLA2 and direct DNA binding blockade.

Quinacrine's Activation of the p53 Pathway

Caption: Quinacrine activates p53 by preventing its degradation, leading to apoptosis.

Experimental Workflow: Synthesis and Formulation

Caption: Workflow for the synthesis of quinacrine base and its methanesulfonate salt.

Conclusion

This compound represents a pivotal molecule in the history of synthetic drug development. Its discovery and deployment as an antimalarial during a critical period of global conflict underscored the power of medicinal chemistry. While it has been largely superseded by newer agents for its original indication, the complex pharmacology of quinacrine continues to inspire research into its potential for treating a range of other diseases. This guide has provided a technical overview of its history, synthesis, and mechanism of action, offering a valuable resource for scientists and researchers engaged in the ongoing exploration of this remarkable compound. The multifaceted nature of its cellular interactions, particularly its effects on key signaling pathways such as NF-κB and p53, suggests that the story of quinacrine is far from over.

References

- 1. A Brief History of Malaria - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Other Foe: The U.S. Army's Fight against Malaria in the Pacific Theater, 1942-45 - The Army Historical Foundation [armyhistory.org]

- 5. War and Disease: Biomedical Research on Malaria in the Twentieth Century - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimalarial drug toxicities in patients with cutaneous lupus and dermatomyositis: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US2459777A - Process of making quinacrine - Google Patents [patents.google.com]

- 9. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The phospholipase A2 inhibitor quinacrine prevents increased immunoreactivity to cytoplasmic phospholipase A2 (cPLA2) and hydroxynonenal (HNE) in neurons of the lateral septum following fimbria-fornix transection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinacrine, a PLA2 inhibitor, alleviates LPS-induced acute kidney injury in rats: Involvement of TLR4/NF-κB/TNF α-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. ias.ac.in [ias.ac.in]

- 17. Facile preparation of 6-chloro-9-amino-2-hydroxyacridine, a urinary metabolite of quinacrine and quinacrine mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. History | AMEDD Center of History & Heritage [achh.army.mil]

- 19. quinacrine.org [quinacrine.org]

- 20. oupm.co.uk [oupm.co.uk]

An In-depth Technical Guide to Quinacrine Methanesulfonate: Chemical Properties and Structure

Quinacrine methanesulfonate, a derivative of the acridine class of organic compounds, is a bioactive molecule that has garnered significant attention for its diverse pharmacological applications.[1][2] Historically utilized as an antimalarial agent, its therapeutic potential has expanded to include roles as an antiprotozoal, in the treatment of certain autoimmune diseases like lupus erythematosus, and more recently, as a subject of investigation for its anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and mechanism of action.

| Property | Value | Reference(s) |

| CAS Number | 316-05-2 | [1][2][6] |

| Molecular Formula | C₂₅H₃₈ClN₃O₇S₂ (Note: Some sources cite slightly different formulas, likely due to hydration states) | [1] |

| Molecular Weight | 592.17 g/mol | [1][2] |

| Synonyms | Mepacrine dimethanesulfonate salt | [1][2][6] |

| Appearance | Bright yellow crystalline solid | [7][8] |

| Solubility | Soluble in water.[9] The dihydrochloride form is soluble in water (1g in ~35ml).[8] | [8][9] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [1] |

Chemical Structure and Identification

Quinacrine possesses a tricyclic acridine core. The methanesulfonate salt form involves the protonation of the basic nitrogen atoms of the quinacrine molecule by methanesulfonic acid.

-

IUPAC Name: N4-(6-chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine;dimethanesulfonic acid[6]

-

InChI Key: BSSDNUXUOKRRHO-UHFFFAOYSA-N[6]

-

Canonical SMILES: CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CS(=O)(=O)O.CS(=O)(=O)O

Mechanism of Action and Signaling Pathways

Quinacrine's biological activities are multifaceted, stemming from its ability to interact with several cellular components and modulate key signaling pathways.[5] Its primary mechanisms of action include DNA intercalation and the inhibition of various enzymes.

One of the most well-documented mechanisms is its ability to insert itself between the base pairs of DNA, a process known as intercalation.[3][4] This interaction can inhibit DNA replication and transcription, processes that are vital for cell proliferation.[4][10] This is a key factor in its efficacy against rapidly dividing cells, such as cancer cells and parasites.[5][10]

In the context of cancer, quinacrine has been shown to modulate critical signaling pathways that regulate cell survival and apoptosis.[5][11] Notably, it can activate the p53 tumor suppressor pathway while simultaneously inhibiting the pro-survival NF-κB (nuclear factor-kappa B) signaling cascade.[5][12][13] The activation of p53 can lead to cell cycle arrest and apoptosis, while the inhibition of NF-κB sensitizes cancer cells to cell death signals.[5][14] Furthermore, studies have indicated that quinacrine can inhibit topoisomerase activity, leading to DNA damage and S-phase arrest in the cell cycle.[13] It has also been reported to inhibit the activity of enzymes like phospholipase A2 and fibroblast growth factor receptor 1 (FGFR1).[3][15]

References

- 1. T34224-100mg | this compound [316-05-2] Clinisciences [clinisciences.com]

- 2. NB-64-77983-500mg | this compound [316-05-2] Clinisciences [clinisciences.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. medkoo.com [medkoo.com]

- 7. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quinacrine [drugfuture.com]

- 9. medkoo.com [medkoo.com]

- 10. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinacrine Induces Nucleolar Stress in Treatment-Refractory Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. biorxiv.org [biorxiv.org]

Quinacrine Methanesulfonate: A Technical Guide to Cellular Uptake and Accumulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular uptake and accumulation of quinacrine methanesulfonate. Quinacrine, a weakly basic and lipophilic molecule, readily permeates cellular membranes and exhibits a distinct pattern of subcellular distribution, primarily characterized by its accumulation in acidic organelles.[1][2] This process, known as lysosomotropism or "acid trapping," is a critical determinant of its intracellular concentration and subsequent biological activity.[1][3] Furthermore, its cellular levels are actively modulated by efflux pumps such as P-glycoprotein (P-gp), which has significant implications for its therapeutic efficacy, particularly in targeting the central nervous system.[4][5][6]

Mechanisms of Cellular Uptake and Efflux

Quinacrine's journey into the cell is multifaceted, involving both passive diffusion and carrier-mediated processes. Its lipophilic nature allows it to cross the plasma membrane, after which it becomes sequestered in acidic vesicles.[1][7]

-

Passive Diffusion and Lysosomal Trapping : As a weak base, quinacrine can diffuse across cellular membranes in its neutral state. Upon entering the acidic environment of lysosomes (pH 4-5), it becomes protonated.[1][2] This charged, cationic form is less membrane-permeable and becomes effectively trapped and concentrated within these organelles.[1][3] This trapping mechanism is a primary driver of the high intracellular accumulation of quinacrine.[2]

-

Saturable Transport : Studies have shown that quinacrine uptake also involves saturable, carrier-mediated transport processes, suggesting the involvement of specific transporters.[3] The uptake kinetics can be described by Michaelis-Menten parameters in certain cell types.[4]

-

P-glycoprotein (P-gp) Efflux : The accumulation of quinacrine is significantly limited by the P-glycoprotein (P-gp) efflux transporter, a member of the ATP-binding cassette (ABC) transporter family.[4][6] P-gp actively pumps quinacrine out of cells, which is a major factor in the drug's poor accumulation in the brain and contributes to multidrug resistance in cancer cells.[5][6] Inhibition of P-gp can dramatically increase intracellular and brain concentrations of quinacrine.[5]

Quantitative Data on Cellular Uptake and Accumulation

The following tables summarize key quantitative parameters related to the uptake and accumulation of quinacrine in various biological systems.

Table 1: Kinetic Parameters of Quinacrine Uptake

| Cell Type | Parameter | Value | Reference |

|---|---|---|---|

| Umbilical Smooth Muscle Cells | K_m | 8.7 µM | [4] |

| Peripheral Mononucleated Leukocytes | K_m | 1.14 µM | [4] |

| Lymphocytes | K_m | 6.32 µM |[4] |

Table 2: Tissue Distribution of Quinacrine in Mice (Oral Dosing, 40 mg/kg/day for 29-31 days)

| Mouse Strain | Tissue | Concentration (µM) | Reference |

|---|---|---|---|

| Wild-Type | Brain | ~1.6 µM | [5] |

| P-gp Deficient (Mdr1⁰/⁰) | Brain | ~84 µM | [5] |

| Wild-Type | Liver | Similar to Mdr1⁰/⁰ | [5] |

| P-gp Deficient (Mdr1⁰/⁰) | Spleen | Higher than Wild-Type | [5] |

| P-gp Deficient (Mdr1⁰/⁰) | Kidney | Higher than Wild-Type |[5] |

Table 3: Intratumoral Concentrations in Mice (Daily Dosing)

| Compound | Treatment Duration | Mean Tumor Concentration (ng/mL) | Reference |

|---|---|---|---|

| Quinacrine | 7 days | 710 | [8] |

| Quinacrine | 14 days | 1700 | [8] |

| Quinacrine | 28 days | 1200 |[8] |

Table 4: In Vitro Efficacy Against SARS-CoV-2

| Parameter | MOI 0.1 | MOI 0.01 | Reference |

|---|---|---|---|

| EC₅₀ | 1.88 ± 0.41 µM | 0.582 ± 0.34 µM | [9] |

| IC₅₀ | 1.373 µM | 0.579 µM | [9] |

| Selectivity Index (SI) | 3.5 | 11.2 |[9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of quinacrine's cellular pharmacokinetics. Below are outlines of common experimental protocols.

Protocol 1: Flow Cytometric Analysis of Quinacrine Uptake in Platelets

This method is used to assess dense granule storage and release defects by measuring the uptake of quinacrine (also known as mepacrine), which fluoresces upon accumulation in these granules.[10][11][12]

-

Blood Collection : Collect venous blood into sodium citrate tubes.[10][11] Samples must be kept at room temperature and processed promptly to avoid platelet activation.[12]

-

Platelet Preparation : Dilute whole blood (e.g., 1:40) with a balanced salt solution such as Hanks Balanced Salt Solution (HBSS).[10][11]

-

Incubation : Incubate a 300 µL aliquot of the cell suspension with a working concentration of quinacrine (e.g., 4 µM) at 37°C for 10-30 minutes.[11] For platelet-specific identification, co-incubation with a fluorescently-labeled platelet-specific antibody (e.g., anti-CD42) can be performed.[12]

-

Analysis : Dilute the sample further with HBSS and analyze using a flow cytometer. Quinacrine fluorescence is typically measured in the green channel (e.g., FL1).

-

Release Assay (Optional) : To measure release, after the uptake incubation period, stimulate platelets with an agonist (e.g., thrombin) and measure the decrease in cellular fluorescence.[10]

Protocol 2: Quantification of Quinacrine in Tissues by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying quinacrine and its metabolites in complex biological matrices like brain tissue or tumors.[5][8]

-

Tissue Homogenization : Harvest tissues from animals at specified time points after drug administration.[5] Weigh the tissue and homogenize it in an appropriate buffer.

-

Protein Precipitation/Extraction : Add a protein precipitation agent (e.g., acetonitrile) containing an internal standard (e.g., chlorphenamine) to the homogenate to extract the drug and remove proteins.[5]

-

Centrifugation : Centrifuge the samples to pellet the precipitated protein and other cellular debris.

-

LC-MS/MS Analysis : Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

-

Chromatography : Use a suitable C18 column with a mobile phase gradient (e.g., methanol/water with trifluoroacetic acid and ammonium formate) to separate quinacrine from its metabolites and other endogenous compounds.[5]

-

Mass Spectrometry : Operate the mass spectrometer in positive-ion mode using electrospray ionization (ESI). Monitor the parent-to-product ion transitions for quinacrine (e.g., m/z 400.5 > 142.2) and the internal standard using Multiple Reaction Monitoring (MRM).[5]

-

-

Quantification : Construct a standard curve using known concentrations of quinacrine to quantify the drug concentration in the tissue samples.

Visualizing Cellular Pathways and Workflows

Mechanism of Lysosomal Trapping

Quinacrine's accumulation is primarily driven by its sequestration in lysosomes. The following diagram illustrates this fundamental mechanism.

Caption: Mechanism of quinacrine lysosomal trapping.

Experimental Workflow for Cellular Uptake

The logical flow for a typical in vitro experiment to measure quinacrine uptake is depicted below.

Caption: Generalized workflow for in vitro quinacrine uptake assay.

Key Signaling Pathways Modulated by Quinacrine

Quinacrine's anticancer effects are attributed to its ability to modulate multiple critical signaling pathways.[4][13]

Caption: Major signaling pathways affected by quinacrine.

References

- 1. Sub-cellular sequestration of alkaline drugs in lysosomes: new insights for pharmaceutical development of lysosomal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Uptake Study in Lysosome-Enriched Fraction: Critical Involvement of Lysosomal Trapping in Quinacrine Uptake but Not Fluorescence-Labeled Verapamil Transport at Blood-Retinal Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacokinetics of Quinacrine Efflux from Mouse Brain via the P-glycoprotein Efflux Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multimodal Investigation into the Interaction of Quinacrine with Microcavity-Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Quinacrine, an Antimalarial Drug with Strong Activity Inhibiting SARS-CoV-2 Viral Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A flow cytometric assay using mepacrine for study of uptake and release of platelet dense granule contents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cincinnatichildrens.org [cincinnatichildrens.org]

- 13. Repurposing quinacrine for treatment-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinacrine Methanesulfonate: A Comprehensive Technical Guide for its Application as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine, a molecule with a rich history in medicinal chemistry, has emerged as a versatile and powerful fluorescent probe in a multitude of biological applications. Its intrinsic fluorescence properties, which are sensitive to the local microenvironment, make it an invaluable tool for researchers in cell biology, biochemistry, and drug discovery. This technical guide provides an in-depth overview of Quinacrine methanesulfonate, focusing on its core fluorescent properties, detailed experimental protocols for its use, and its application in studying cellular pathways and molecular interactions. Quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

Quinacrine is a heterocyclic aromatic organic compound, historically utilized as an antimalarial and antiprotozoal agent.[1] Beyond its therapeutic applications, the fluorescent nature of the quinacrine ring system has led to its adoption as a probe in various biological assays. This compound, a salt of quinacrine, is often used in these applications due to its solubility in aqueous solutions.

The fluorescence of quinacrine is characterized by its sensitivity to the surrounding environment, including pH, polarity, and binding to macromolecules. This property allows it to be used for a range of applications, including the staining of specific cellular compartments, the investigation of DNA and protein interactions, and the measurement of physiological parameters like pH.

Physicochemical and Fluorescence Properties

The utility of this compound as a fluorescent probe is defined by its photophysical characteristics. A summary of these key properties is provided in the tables below.

Table 1: General Physicochemical Properties of Quinacrine

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₀ClN₃O | [1] |

| Molecular Weight | 399.96 g/mol | [1] |

| Form | Bright yellow crystalline solid | |

| Solubility | Soluble in water |

Table 2: Fluorescence Properties of Quinacrine

| Parameter | Value | Conditions | Reference |

| Excitation Maximum (λex) | ~420-440 nm | pH dependent | [2] |

| 436 nm | In fixed cells | [3] | |

| Emission Maximum (λem) | ~500-525 nm | pH dependent | [2] |

| 525 nm | In fixed cells | [3] | |

| Quantum Yield (Φ) | High for the dication form | pH 8 to H₀ -6 | [3] |

| Fluorescence Lifetime (τ) | Multi-exponential decay | Indicative of a multicomponent system | [4] |

| 9.012 ns (neutral form) | [4] | ||

| 3.152 ns (protonated form) | [4] | ||

| 564 ps (partially protonated) | [4] |

Note: Fluorescence properties of quinacrine are highly dependent on the solvent, pH, and its binding state. The values presented here are representative.

Key Applications and Experimental Protocols

Quinacrine's unique fluorescent properties have been harnessed for a variety of applications in biological research. This section details the protocols for some of its most common uses.

Staining of Cellular Organelles and Chromosomes

Quinacrine is known to accumulate in acidic organelles, such as lysosomes, and to bind to AT-rich regions of DNA, making it a useful stain for these structures.[5]

-

Cell Preparation: Culture cells to be stained on glass-bottom dishes or chamber slides to allow for high-resolution imaging.

-

Preparation of Quinacrine Staining Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C. On the day of the experiment, dilute the stock solution in a serum-free cell culture medium to a final working concentration of 200 µM.[6]

-

Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the Quinacrine staining solution to the cells and incubate for 5-15 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the staining solution and wash the cells twice with a solution of 2% glucose in 50 mM MES/50 mM MOPS (pH 7.5).[6]

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for Quinacrine (e.g., excitation ~430 nm, emission ~535 nm).[6]

-

Chromosome Preparation: Prepare metaphase chromosome spreads on microscope slides using standard cytogenetic techniques.

-

Staining Solution: Prepare a 0.5% (w/v) solution of this compound in deionized water.

-

Staining: Flood the slide with the Quinacrine solution and stain for 10-20 minutes at room temperature.

-

Washing: Rinse the slide briefly in deionized water and then differentiate in McIlvaine's buffer (pH 5.6) for 1-2 minutes.

-

Mounting and Imaging: Mount the slide with a coverslip using a suitable mounting medium and observe under a fluorescence microscope with the appropriate filter set.

Analysis of Platelet Dense Granules by Flow Cytometry

Quinacrine is actively taken up and stored in the dense granules of platelets. A deficiency in these granules, known as storage pool disease, can be diagnosed by measuring the uptake of quinacrine using flow cytometry.[7][8]

-

Blood Collection: Collect whole blood into a tube containing an appropriate anticoagulant (e.g., sodium citrate).

-

Quinacrine Incubation: Incubate whole blood with a final concentration of 2 µM Quinacrine for 1 hour at 37°C.

-

Antibody Staining: Following incubation, add a fluorescently labeled antibody against a platelet surface marker (e.g., CD41 or CD61) to identify the platelet population. Incubate for 15-20 minutes at room temperature in the dark.

-

Red Blood Cell Lysis (Optional): If necessary, lyse the red blood cells using a commercially available lysis buffer.

-

Washing: Wash the cells with PBS.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter, as well as the platelet-specific antibody staining. Analyze the fluorescence intensity of Quinacrine in the platelet population.

Investigation of Prion Protein (PrP) Aggregation

Quinacrine has been shown to inhibit the formation of the scrapie isoform of the prion protein (PrPSc), the hallmark of prion diseases.[9][10] Its fluorescence can be used to study its interaction with PrP and the kinetics of aggregation.

The interaction of Quinacrine with prion proteins can be investigated through various biophysical techniques, including fluorescence spectroscopy. A general workflow is depicted below.

Caption: Workflow for investigating Quinacrine-Prion protein interaction.

Protein-Ligand Binding Studies via Fluorescence Quenching

The fluorescence of a protein, often due to tryptophan residues, can be quenched upon the binding of a ligand. This phenomenon can be exploited to study the binding affinity and stoichiometry of protein-ligand interactions. Quinacrine itself can act as a fluorescent ligand whose fluorescence is altered upon binding to a protein.

Caption: Experimental workflow for protein-ligand binding analysis using fluorescence quenching.

Signaling Pathway Visualization

Quinacrine's inhibitory effect on prion propagation provides a basis for visualizing its interaction within a simplified signaling context.

Proposed Mechanism of Quinacrine in Inhibiting Prion Propagation

Quinacrine is thought to interfere with the conversion of the normal cellular prion protein (PrPC) to the infectious scrapie form (PrPSc).[11][12] This interaction can be depicted as follows:

Caption: Quinacrine's proposed inhibition of PrPSc formation.

Conclusion

This compound is a readily available and cost-effective fluorescent probe with a broad range of applications in modern biological research. Its environmental sensitivity allows for the qualitative and quantitative assessment of various cellular processes and molecular interactions. The protocols and workflows provided in this guide offer a starting point for researchers looking to incorporate this versatile tool into their experimental repertoire. As with any fluorescent probe, careful optimization of staining conditions and appropriate controls are crucial for obtaining reliable and reproducible results. The continued exploration of quinacrine and its derivatives is likely to unveil new and exciting applications in the fields of cell biology, diagnostics, and drug development.

References

- 1. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. biotium.com [biotium.com]

- 5. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cincinnatichildrens.org [cincinnatichildrens.org]

- 8. Mepacrine Flow Cytometry Assay for the Diagnosis of Platelet δ-granule Defects: Literature Review on Methods-Towards a Shared Detailed Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of quinacrine treatment for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Quinacrine Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Continuous quinacrine treatment results in the formation of drug-resistant prions [ricerca.unityfvg.it]

Quinacrine Methanesulfonate for Lysosomal Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quinacrine methanesulfonate as a fluorescent probe for lysosomal staining. It details the underlying mechanisms, experimental protocols, and key quantitative data to facilitate its effective use in research and drug development.

Introduction to Quinacrine and its Role as a Lysosomotropic Agent

Quinacrine is a fluorescent acridine dye historically used as an antimalarial drug. Its utility in cell biology stems from its properties as a weak base, which leads to its accumulation in acidic organelles, most notably lysosomes. This characteristic makes it a valuable tool for visualizing and tracking these dynamic cellular compartments. The accumulation process, known as cation trapping, is driven by the proton gradient maintained by the vacuolar-type H+-ATPase (V-ATPase) on the lysosomal membrane. Uncharged quinacrine can freely cross cellular membranes, but once inside the acidic lumen of the lysosome (pH ~4.5-5.0), it becomes protonated and trapped, leading to a significant increase in its concentration and fluorescence within the organelle.

Mechanism of Quinacrine Accumulation in Lysosomes

The sequestration of quinacrine within lysosomes is a well-established example of ion trapping. The process can be summarized in the following steps:

-

Passive Diffusion: The unprotonated, lipophilic form of quinacrine readily diffuses across the plasma membrane and into the cytoplasm.

-

Entry into Lysosomes: It then traverses the lysosomal membrane into the acidic interior.

-

Protonation and Trapping: The low pH within the lysosome causes the quinacrine molecule to become protonated. This charged form is less membrane-permeable and is effectively trapped within the organelle.

-

Accumulation: This continuous trapping leads to a high concentration of quinacrine within the lysosomes, rendering them brightly fluorescent under appropriate excitation.

This mechanism is sensitive to agents that disrupt the lysosomal pH gradient. For instance, V-ATPase inhibitors like bafilomycin A1 can prevent the accumulation of quinacrine in lysosomes[1][2].

Quantitative Data for Lysosomal Staining

The optimal conditions for quinacrine staining can vary depending on the cell type and experimental goals. The following tables summarize key quantitative parameters gathered from various studies.

Table 1: Physicochemical and Spectroscopic Properties of Quinacrine

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₀ClN₃O·2HCl·2H₂O | [3] |

| log Kₒw (octanol-water partition coefficient) | 4.69 - 4.79 | [1] |

| pKₐ values | pKₐ₁: ~10.2-10.47, pKₐ₂: ~7.12-8.2 | [1] |

| Excitation Wavelength (max) | ~430-447 nm | [4][5] |

| Emission Wavelength (max) | ~500-535 nm | [4] |

Table 2: Recommended Staining Conditions for Quinacrine

| Cell Type | Concentration | Incubation Time | Reference |

| Yeast (Saccharomyces cerevisiae) | 200 µM | 1 hour | [4] |

| Ovarian Cancer Cells (C13, HeyA8-MDR) | 5-10 µM | 3-24 hours | [6] |

| Rat Retinal Capillary Endothelial Cells (TR-iBRB2) | 5 µM | 30 minutes | |

| General Mammalian Cells | 1-10 µM | 15 minutes - 1 hour | [2] |

Experimental Protocols

Lysosomal Staining in Cultured Mammalian Cells

This protocol provides a general guideline for staining lysosomes in live cultured mammalian cells with quinacrine.

Materials:

-

Quinacrine dihydrochloride

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Phosphate-buffered saline (PBS), sterile

-

Complete cell culture medium

-

Coverslips or imaging-grade culture dishes

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC/GFP cube)

Procedure:

-

Cell Seeding: Seed cells on sterile coverslips or in imaging-grade dishes to achieve 70-80% confluency on the day of the experiment.

-

Preparation of Quinacrine Stock Solution: Prepare a 10 mM stock solution of quinacrine dihydrochloride in DMSO. Store in aliquots at -20°C, protected from light.

-

Preparation of Staining Solution: On the day of the experiment, dilute the quinacrine stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM.

-

Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the quinacrine staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium to remove excess dye.

-

Imaging: Immediately image the live cells using a fluorescence microscope. For fixed-cell imaging, proceed to the fixation step. Note that fixation can cause the dye to leak from the lysosomes[7].

-

(Optional) Fixation: After washing, cells can be fixed with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature. Wash again with PBS before mounting.

-

Mounting and Sealing: Mount the coverslips onto microscope slides using an appropriate mounting medium. Seal the edges of the coverslip with nail polish to prevent drying.

Vacuolar Staining in Yeast (Saccharomyces cerevisiae)

This protocol is adapted for staining the acidic vacuoles of yeast cells.[4]

Materials:

-

Quinacrine dihydrochloride

-

YPDA medium (or other appropriate yeast growth medium)

-

MES/MOPS buffer (50 mM MES, 50 mM MOPS, pH 7.5) with 2% glucose

-

Microcentrifuge and tubes

Procedure:

-

Cell Culture: Grow yeast cells to the desired growth phase in YPDA medium.

-

Harvesting: Pellet the yeast cells by centrifugation.

-

Staining: Resuspend the cell pellet in YPDA medium (pH 7.5) containing 200 µM quinacrine dihydrochloride. Incubate at 30°C for 1 hour with shaking.

-

Washing: Cool the cell suspension on ice, then pellet the cells and wash twice with a solution of 2% glucose in 50 mM MES/50 mM MOPS (pH 7.5).

-

Resuspension and Imaging: Resuspend the final cell pellet in a small volume of 2% glucose solution (pH 7.5). Mount the cells on a microscope slide and image within 15 minutes using a fluorescence microscope with appropriate filters (e.g., excitation at 430/24 nm and emission at 535/30 nm).[4]

Visualizations

Mechanism of Quinacrine Accumulation in Lysosomes

References

- 1. Quantitative Modeling of Selective Lysosomal Targeting for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Quinacrine Methanesulfonate and Autophagy Pathway Modulation: A Technical Guide

Abstract

Quinacrine (QC), a repurposed antimalarial drug, has garnered significant attention for its potent anticancer activities. A primary mechanism underlying its efficacy is the modulation of the autophagy pathway, a critical cellular process involved in homeostasis, stress response, and disease. This technical guide provides an in-depth exploration of the molecular mechanisms through which quinacrine influences autophagy. It details its role as a lysosomotropic agent that enhances autophagic flux, its impact on key signaling proteins such as p62/SQSTM1, LC3B, and Cathepsin L (CTSL), and the context-dependent interplay with the p53 pathway. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for investigating these effects, and provides visual diagrams of the core signaling pathways and workflows to facilitate a comprehensive understanding for researchers in oncology and drug development.

Introduction to Quinacrine and Autophagy

Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components through lysosomal machinery. This process is crucial for cellular health, but in the context of cancer, it plays a dual role. It can act as a tumor suppressor by removing damaged organelles and proteins, but it can also promote tumor survival under stress conditions, such as chemotherapy, by providing essential nutrients. Targeting the autophagy pathway has therefore emerged as a promising strategy in cancer therapy.[1][2][3]

Quinacrine (QC), a 9-aminoacridine derivative, has been repurposed for its antineoplastic properties. It is known to exert its effects through multiple mechanisms, including the inhibition of NF-κB and topoisomerase, and the activation of p53.[4][5][6] However, one of its most profound effects is the potent modulation of the autophagy-lysosome axis. Unlike classic autophagy inhibitors like chloroquine, which primarily block the fusion of autophagosomes with lysosomes, quinacrine's effects are more complex, often leading to an enhancement of autophagic flux that culminates in cell death.[5][7] This guide delves into the technical details of this modulation.

Core Mechanism of Action: Quinacrine's Impact on the Autophagy Pathway

Quinacrine's primary influence on autophagy stems from its nature as a lysosomotropic agent, accumulating within the acidic environment of the lysosome. However, its downstream effects diverge significantly from simple lysosomal inhibition.

Enhancement of Autophagic Flux

Quinacrine treatment has been shown to induce the accumulation of autophagosomes and enhance autophagic flux, particularly in chemoresistant cancer cells.[2][3][8] This is characterized by two key molecular events:

-

Upregulation of LC3B-II: Quinacrine induces the lipidation of LC3B-I to LC3B-II, a marker for autophagosome formation.[1]

-

Degradation of p62/SQSTM1: Crucially, quinacrine promotes the autophagic clearance of the cargo protein p62/SQSTM1.[1][2][3] This degradation signifies that the autophagosomes are successfully fusing with lysosomes and their contents are being degraded, confirming an increase in overall pathway activity (flux) rather than a blockage.

This enhanced flux is a key distinction from inhibitors like chloroquine, which cause an accumulation of both LC3B-II and p62 due to lysosomal neutralization and blockage of cargo degradation.

The Critical Role of Cathepsin L (CTSL)

Recent studies have identified Cathepsin L (CTSL), a lysosomal cysteine protease, as a key mediator of quinacrine's effects. The mechanism involves a positive feedback loop:

-

CTSL Upregulation: Quinacrine treatment significantly upregulates CTSL at both the transcriptional and translational levels, without a similar effect on Cathepsins B or D.[7][9][10]

-

Promotion of Autophagic Flux: Upregulated CTSL promotes autophagic flux. A novel finding identified p62 as a direct substrate of CTSL, suggesting that CTSL-mediated degradation of p62 is a key driver of the observed flux.[7][9]

-

Lysosomal Membrane Permeabilization (LMP): QC-induced CTSL activation leads to LMP, causing the release of active CTSL into the cytosol.[7][9]

-

Induction of Apoptosis: Cytosolic CTSL cleaves the pro-apoptotic protein Bid into its truncated form, tBid. This triggers Mitochondrial Outer Membrane Permeabilization (MOMP), cytochrome c release, and subsequent caspase-dependent apoptosis.[7][9]

This cascade demonstrates that quinacrine hijacks the autophagy machinery, turning it into a cell death pathway through CTSL-mediated lysosomal and mitochondrial disruption.

Caption: Quinacrine induces a CTSL-mediated cascade linking autophagic flux to apoptosis.

Context-Dependent Role of p53 and p21

The involvement of the tumor suppressor p53 in quinacrine-induced autophagy appears to be cell-type specific.

-

In Colon Cancer: Studies using HCT-116 colon cancer cells and their isogenic p53-/- and p21-/- knockouts show that quinacrine-mediated autophagy and apoptosis are dependent on both p53 and p21. The expression of the autophagy marker LC3B-II following QC treatment was significantly lower in cells lacking p53 or p21.[4][11]

-

In Ovarian Cancer: In contrast, quinacrine induces autophagic cell death in a p53-independent manner.[1][2][3][8] Here, the mechanism involves the autophagic degradation of p62, which in turn leads to the downregulation of the F-box protein Skp2. This stabilizes the cell cycle inhibitors p21 and p27, promoting cell cycle arrest and apoptosis independent of p53 status.[12][13]

This highlights the importance of cellular context when investigating quinacrine's mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on quinacrine's effect on cancer cells.

Table 1: IC50 Values of Quinacrine and Chemotherapeutic Agents in Ovarian Cancer Cell Lines

| Cell Line | Quinacrine (μM) | Cisplatin (μM) | Carboplatin (μM) | Reference |

| OV2008 | Not Specified | 10.5 | 110 | [1] |

| C13 | Not Specified | 45.0 | 450 | [1] |

| SKOV3 | Not Specified | 15.0 | 210 | [1] |

| SKOV3TR | Not Specified | 55.0 | 575 | [1] |

| HeyA8 | Not Specified | 1.5 | 35 | [1] |

| HeyA8MDR | Not Specified | 8.0 | 176 | [1] |

| A549 (NSCLC) | 15.0 | - | - | [14] |

| NCI H520 (NSCLC) | 12.0 | - | - | [14] |

Data extracted from studies on ovarian and non-small cell lung cancer.[1][14]

Table 2: Combination Index (CI) Values for Quinacrine and Cisplatin

| Cell Line | Fraction Affected (FA) | Combination Index (CI) | Synergy Level | Reference |

| C13 | 0.50 | 0.690 | Strong Synergism | [6] |

| OV2008 | 0.50 | 1.054 | Nearly Additive | [6] |

CI values < 1 indicate synergism. The synergistic effect is more pronounced in the cisplatin-resistant C13 cell line.[6]

Table 3: Effect of Quinacrine on Autophagy Marker Protein Levels

| Cell Line | Treatment (QC) | LC3B-II Expression | p62/SQSTM1 Expression | Reference |

| C13 | 5-10 µM, 24h | Increased | Decreased | [1] |

| HeyA8MDR | 5-10 µM, 24h | Increased | Decreased | [1] |

| HCT-116 (p53+/+) | Dose-dependent | Increased | Not Specified | [4] |

| HCT-116 (p53-/-) | Dose-dependent | Reduced Increase | Not Specified | [4] |

| C13 (CTSL KD) | 5-10 µM, 24h | Decreased vs NTC | Increased vs NTC | [10] |

NTC: Non-Targeting Control; KD: Knockdown. Data indicates QC induces LC3-II and degrades p62, an effect dependent on p53 in colon cancer and CTSL in ovarian cancer.[1][4][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are standard protocols used to assess the effects of quinacrine on autophagy.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., HeyA8MDR, C13) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with increasing concentrations of quinacrine (e.g., 0.1 to 20 µM) alone or in combination with other drugs (e.g., carboplatin). For combination studies, use a constant ratio design (e.g., IC50:IC50). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control. IC50 values can be determined using software like GraphPad Prism. For synergy analysis, use software like CalcuSyn to calculate Combination Index (CI) values based on the Chou-Talalay method.[1]

Western Blotting for Autophagy Markers

-

Cell Lysis: Treat cells (e.g., in 6-well plates) with quinacrine (e.g., 5-10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours).[6] Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-LC3B (detects both I and II forms), anti-p62/SQSTM1, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control (e.g., anti-GAPDH or anti-beta-tubulin).

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify protein band intensity relative to the loading control.

Autophagic Flux Assay

This assay distinguishes between autophagy induction and blockage of lysosomal degradation.[15][16]

-

Experimental Setup: Prepare four groups of cells: (1) Untreated Control, (2) Quinacrine alone, (3) Bafilomycin A1 (BafA1) alone, (4) Quinacrine + Bafilomycin A1. BafA1 is a v-ATPase inhibitor that blocks lysosomal acidification and autophagosome-lysosome fusion.

-

Treatment: Treat cells with quinacrine (e.g., 5 µM) for a set time (e.g., 12-24 hours). For the co-treatment group, add a lysosomal inhibitor like BafA1 (e.g., 50-100 nM) for the final 2-4 hours of the quinacrine incubation.[1][6]

-

Analysis: Harvest the cells and perform Western blotting for LC3B-II and p62.

-

Interpretation:

-

Increased Flux: If quinacrine increases autophagic flux, LC3-II levels will be higher in the QC+BafA1 group compared to the BafA1 alone group. p62 levels, which are decreased by QC alone, will be restored or "rescued" in the presence of BafA1.[1]

-

Blocked Flux: If a compound blocks flux (like chloroquine), LC3-II levels will not be further increased by the addition of BafA1.

-

Caption: Experimental workflow for determining autophagic flux using Bafilomycin A1.

Tandem Fluorescent LC3 (tfLC3) Assay

This fluorescence microscopy-based method provides a more visual assessment of autophagic flux.[16][17]

-

Cell Transfection/Transduction: Use cells stably expressing a tandem mRFP-GFP-LC3 (or mCherry-GFP-LC3) construct.

-

Principle: In non-acidic vesicles like autophagosomes, both GFP and RFP fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable RFP continues to fluoresce, resulting in red-only puncta.

-

Experiment: Treat tfLC3-expressing cells with quinacrine for 3-24 hours.

-

Imaging: Fix the cells and acquire images using a confocal microscope with appropriate channels for GFP, RFP, and DAPI (for nuclei).

-

Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in both yellow and red puncta, especially a high red-to-yellow ratio, indicates efficient autophagic flux.

Conclusion and Future Directions

Quinacrine methanesulfonate is a potent modulator of the autophagy-lysosome pathway with significant potential in oncology. Its mechanism is multifaceted, involving the enhancement of autophagic flux through a CTSL-mediated feedback loop that ultimately links autophagy to apoptotic cell death.[7][9] This action can be either dependent or independent of the p53 tumor suppressor pathway, depending on the cancer type.[1][4] The ability of quinacrine to promote the degradation of the chemoresistance-associated protein p62 and to synergize with standard chemotherapeutics like carboplatin makes it a compelling candidate for further preclinical and clinical investigation.[1][8]

Future research should focus on elucidating the precise molecular targets of quinacrine within the lysosome, exploring the full spectrum of its context-dependent mechanisms across different cancer types, and developing combination therapies that maximally exploit its unique ability to convert a pro-survival pathway into a pro-death one. The detailed protocols and mechanistic insights provided in this guide offer a foundational resource for scientists dedicated to advancing this promising area of cancer therapy.

References

- 1. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Quinacrine-mediated autophagy and apoptosis in colon cancer cells is through a p53- and p21-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Quinacrine upregulates p21/p27 independent of p53 through autophagy-mediated downregulation of p62-Skp2 axis in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinacrine inhibits GSTA1 activity and induces apoptosis through G1/S arrest and generation of ROS in human non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bitesizebio.com [bitesizebio.com]

- 16. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

- 17. researchgate.net [researchgate.net]

Quinacrine Methanesulfonate in Prion Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine, a derivative of 9-aminoacridine historically used as an antimalarial agent, has been the subject of extensive research as a potential therapeutic for prion diseases, a family of fatal neurodegenerative disorders. Its ability to inhibit the formation of the disease-associated scrapie isoform of the prion protein (PrPSc) in cell culture models sparked initial optimism. However, subsequent in vivo studies in animal models and human clinical trials yielded disappointing results, revealing a complex interplay of pharmacokinetics, cellular biology, and prion strain diversity. This technical guide provides an in-depth overview of the core research on quinacrine methanesulfonate in the context of prion diseases, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms of action and experimental workflows.

Introduction

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are characterized by the conformational conversion of the cellular prion protein (PrPC) into a misfolded, aggregation-prone isoform, PrPSc.[1] This conversion is a central event in the pathogenesis of these diseases, making its inhibition a primary target for therapeutic intervention. Quinacrine emerged as a promising candidate due to its demonstrated efficacy in clearing PrPSc from infected neuroblastoma cell lines.[2] This guide delves into the scientific journey of quinacrine in prion disease research, from its promising in vitro activity to its ultimate failure in clinical settings, providing a valuable case study for drug development in neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on quinacrine in prion disease models.

Table 1: In Vitro Efficacy of Quinacrine in Prion-Infected Cell Lines

| Cell Line | Prion Strain | Quinacrine Concentration (μM) | Effect | Reference |

| ScN2a (mouse neuroblastoma) | RML | 0.3 | EC50 for PrPSc inhibition | [3] |

| ScN2a | RML | 0.4 | Abolished PrPSc signal after 3 repeat treatments | [2] |

| ScNB (mouse neuroblastoma) | --- | 2 | Efficient PrPSc inhibition with a single treatment | [2] |

| ScGT1 (murine hypothalamic) | Chandler | >1 (prolonged treatment) | "Curing" effect | [2] |

Table 2: In Vivo Studies of Quinacrine in Animal Models of Prion Disease

| Animal Model | Prion Strain | Quinacrine Dosage | Route of Administration | Outcome | Reference |

| Mice | BSE-infected | 10 mg/kg/day | Intraperitoneal | No detectable effect on PrPSc accumulation; paradoxical increase in PrPSc in spleen | [2] |

| MDR0/0 Mice | RML | 40 mg/kg/day | Oral | Transient reduction in brain PrPSc, but no extension of survival time | [4] |

| CWD-infected Tg(ElkPrP)5037+/- mice | Elk CWD | 30 mg/kg/day | Oral | No effect on disease onset or survival | [5] |

| Scrapie-affected ewes | Natural Scrapie | 300 mg/day (human equivalent) | Intramuscular | No therapeutic benefit | [6] |

Table 3: Pharmacokinetic Parameters of Quinacrine

| Animal Model | Dosage | Tissue | Peak Concentration | Reference |

| FVB and CD1 Mice | 37.5 mg/kg/day | Brain | 400-600 ng/g | [6] |

| FVB and CD1 Mice | 75 mg/kg/day | Brain | ~1500 ng/g | [6] |

| MDR0/0 Mice | 40 mg/kg/day | Brain | Up to 100 µM | [4] |

| Healthy Ewes | Therapeutic dose | Cerebrospinal Fluid | <10.6 nM | [6] |

| Healthy Ewes | Therapeutic dose | Brain Tissue | 3556 nM | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the research of quinacrine for prion diseases.

In Vitro Inhibition of PrPSc in ScN2a Cells

Objective: To assess the efficacy of quinacrine in reducing PrPSc levels in a chronically prion-infected cell line.

Materials:

-

ScN2a cells (mouse neuroblastoma cells infected with the RML prion strain)

-

Cell culture medium: Opti-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

-

This compound

-

Lysis buffer (10 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5% NP-40, 0.5% sodium deoxycholate)

-

Proteinase K (PK)

-

Phenylmethylsulfonyl fluoride (PMSF)

-

SDS-PAGE reagents

-

PVDF membrane

-

Anti-PrP monoclonal antibody (e.g., 3F4)

-

Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed ScN2a cells in 6-well plates and grow to ~50% confluency. Introduce quinacrine into the culture medium at various concentrations (e.g., 0.1 to 10 µM). Incubate the cells for a specified period (e.g., 3-6 days), changing the medium with fresh quinacrine every 2 days.

-

Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.

-

Proteinase K Digestion: Treat the cell lysates with Proteinase K (typically 20 µg/mL) for 30-60 minutes at 37°C to digest PrPC. Stop the reaction by adding PMSF.

-

Protein Precipitation and Resuspension: Precipitate the proteins with methanol and resuspend the pellet in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with a primary anti-PrP antibody.

-

Wash the membrane and incubate with a secondary antibody.

-

Detect the PrPSc signal using a chemiluminescent substrate and imaging system.

-

In Vivo Efficacy Study in a Mouse Model

Objective: To determine the effect of quinacrine on the incubation period and survival time of prion-infected mice.

Materials:

-

Wild-type or specific mouse strain (e.g., FVB, MDR0/0)

-

Prion inoculum (e.g., RML strain brain homogenate)

-

This compound

-

Vehicle control (e.g., sterile water)

-

Gavage needles

-

Animal monitoring equipment

Procedure:

-

Animal Inoculation: Intracerebrally inoculate mice with the prion inoculum.

-

Treatment Administration: Begin quinacrine treatment at a specified time point post-inoculation (e.g., immediately after or at the onset of clinical signs). Administer quinacrine orally via gavage daily at a predetermined dose (e.g., 40 mg/kg/day). A control group should receive the vehicle.

-

Clinical Monitoring: Monitor the mice daily for the onset and progression of clinical signs of prion disease (e.g., ataxia, weight loss, kyphosis).

-

Endpoint Determination: The primary endpoint is typically the time to the onset of terminal disease, at which point the animals are euthanized.

-

Biochemical Analysis (optional): At the endpoint, collect brain tissue for the analysis of PrPSc levels using Western blotting as described in the in vitro protocol.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanisms of action of quinacrine in prion disease, its experimental workflow, and the reasons for its clinical failure.